1-(2-Chloro-3-fluoropyridin-4-YL)ethanone
Overview
Description
1-(2-Chloro-3-fluoropyridin-4-YL)ethanone is an organic compound with the molecular formula C7H5ClFNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chloro and a fluoro substituent on the pyridine ring, along with an ethanone group. It is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
The synthesis of 1-(2-Chloro-3-fluoropyridin-4-YL)ethanone typically involves the reaction of 2-chloro-3-fluoropyridine with ethanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional steps such as solvent extraction and chromatographic purification to ensure the high quality of the final product .
Chemical Reactions Analysis
1-(2-Chloro-3-fluoropyridin-4-YL)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the pyridine ring can be replaced by other groups through nucleophilic substitution reactions.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ethanone group can also be reduced to form alcohols or other reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyridine derivatives, while oxidation and reduction reactions can produce carboxylic acids or alcohols, respectively .
Scientific Research Applications
1-(2-Chloro-3-fluoropyridin-4-YL)ethanone has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is used in the development of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: In medicinal chemistry, this compound is used in the synthesis of drug candidates.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-3-fluoropyridin-4-YL)ethanone depends on its specific application and the molecular targets involvedThe ethanone group can also participate in various chemical reactions, contributing to the compound’s overall reactivity and effects .
Molecular targets and pathways involved in the compound’s mechanism of action may include enzymes, receptors, and other proteins. The specific interactions and pathways depend on the context in which the compound is used, such as in drug development or chemical synthesis .
Comparison with Similar Compounds
1-(2-Chloro-3-fluoropyridin-4-YL)ethanone can be compared with other similar compounds, such as:
1-(2-Chloro-5-fluoropyridin-3-yl)ethanone: This compound has a similar structure but with the fluoro substituent at a different position on the pyridine ring.
1-(3-Chloro-4-fluoropyridin-2-yl)ethanone: Another similar compound with different positions of the chloro and fluoro substituents.
2-Chloro-1-(5-chloro-3-fluoropyridin-2-yl)ethanone: This compound has an additional chloro substituent, which can further modify its chemical and biological properties.
The uniqueness of this compound lies in its specific arrangement of substituents, which can provide distinct reactivity and interactions compared to other similar compounds .
Properties
IUPAC Name |
1-(2-chloro-3-fluoropyridin-4-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO/c1-4(11)5-2-3-10-7(8)6(5)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGROSOJEGOSVBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=NC=C1)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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